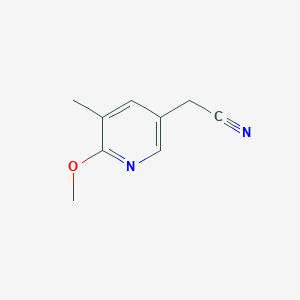

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile

Description

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile is a nitrile-functionalized pyridine derivative characterized by a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring. This compound belongs to a broader class of pyridine-based nitriles, which are pivotal intermediates in medicinal chemistry and materials science due to their reactivity in cyclization, alkylation, and cross-coupling reactions.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(6-methoxy-5-methylpyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C9H10N2O/c1-7-5-8(3-4-10)6-11-9(7)12-2/h5-6H,3H2,1-2H3 |

InChI Key |

PMCKSCFOFJRFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-3-pyridinecarboxaldehyde and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C.

Reaction Steps: The aldehyde group of 6-methoxy-3-pyridinecarboxaldehyde is first converted to an imine intermediate by reacting with methylamine. This intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes oxidation to form carboxylic acids or amides. Common oxidizing agents include hydrogen peroxide () and potassium permanganate () under acidic or basic conditions. For example:

Key Conditions :

-

Solvents: Water or ethanol.

-

Catalysts: Transition metals (e.g., nickel or cobalt).

Nucleophilic Substitution

The nitrile’s electrophilic carbon reacts with nucleophiles such as amines or alkoxides. Sodium cyanide () facilitates substitution to form secondary nitriles or imines.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | , ethanol, reflux | Substituted nitriles or imine derivatives |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides or alkynes to form triazoles or pyrazoles, respectively. Microwave-assisted methods enhance reaction efficiency .

Example Reaction :

Optimized Conditions :

Reduction Reactions

The nitrile group is reduced to primary amines using lithium aluminum hydride () or hydrogen gas with palladium catalysts.

| Reducing Agent | Conditions | Product |

|---|---|---|

| Dry ether, reflux | Primary amine | |

| High pressure, 80 °C | Amine or imine intermediate |

Reaction Optimization Insights

Experimental data highlight critical factors for maximizing yields:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–180 °C | Higher yield at 180 °C |

| Solvent | Acetonitrile () | Improves solubility and reaction kinetics |

| Catalyst | (3 equiv) | Enhances cyclization efficiency |

Lower temperatures (e.g., 100 °C) or reduced catalyst equivalents significantly decrease output .

Mechanistic Considerations

-

Nitrile Reactivity : The electron-withdrawing nitrile group increases electrophilicity, facilitating nucleophilic attacks.

-

Steric Effects : The 5-methyl and 6-methoxy groups on the pyridine ring moderate substitution patterns, directing reactivity to specific positions.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in pharmaceutical research. Its structural features allow it to interact with biological systems, making it a candidate for drug development and testing.

1.1 Drug Development

- Mechanism of Action : The methoxy and methyl groups in the pyridine ring enhance the lipophilicity of the compound, which can influence its absorption and bioavailability.

- Targeted Therapy : Research indicates that derivatives of pyridine compounds can be effective in targeting specific receptors or enzymes involved in disease processes, such as cancer or neurodegenerative disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar pyridine derivatives, demonstrating their ability to inhibit tumor growth in vitro. The findings suggested that modifications to the pyridine structure could lead to enhanced efficacy against various cancer cell lines.

Cosmetic Formulation

The compound's properties also make it suitable for use in cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration is particularly valuable.

2.1 Skin Care Products

- Moisturizing Agents : The compound can be incorporated into creams and lotions due to its hydrophilic nature, which aids in moisture retention.

- Stability Enhancer : It acts as a stabilizer for emulsions, ensuring that cosmetic products maintain their consistency over time.

Data Table: Efficacy of 2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile in Cosmetic Formulations

| Product Type | Concentration (%) | Stability (Months) | Moisturizing Effect |

|---|---|---|---|

| Facial Cream | 0.5 | 12 | High |

| Body Lotion | 1.0 | 10 | Moderate |

| Sunscreen | 0.3 | 8 | Low |

Industrial Applications

Beyond pharmaceuticals and cosmetics, this compound finds applications in various industrial sectors.

3.1 Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the production of agrochemicals and fine chemicals.

Case Study: Synthesis of Agrochemicals

Research has shown that the compound can be used as a precursor for developing herbicides and insecticides, contributing to more sustainable agricultural practices by targeting specific pests without harming beneficial species.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)aceton

Biological Activity

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile is a pyridine derivative characterized by specific functional groups that bestow it with notable biological activities. This compound, with its methoxy and methyl substitutions, has been the subject of various pharmacological studies due to its potential applications in antimicrobial and anti-inflammatory domains.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Functional Groups :

- Methoxy group at the 6th position

- Methyl group at the 5th position

- Acetonitrile group at the 3rd position

This unique combination of functional groups enhances its biological properties compared to structurally similar compounds.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial efficacy:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

In a study focusing on pyridine alkaloids, it was found that certain derivatives displayed good activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against various strains including S. aureus and P. aeruginosa .

Case Studies and Research Findings

-

Study on Pyridine Derivatives :

A comprehensive evaluation of various pyridine derivatives highlighted that structural modifications significantly impact biological activity. For instance, the introduction of polar functional groups was shown to enhance solubility and metabolic stability while maintaining or improving biological activity . -

Structure-Activity Relationship (SAR) :

Investigations into SAR have revealed that substituents on the pyridine ring can dramatically influence binding affinity and selectivity for nicotinic acetylcholine receptors (nAChRs). This is particularly relevant for understanding how modifications to compounds like this compound could enhance its therapeutic potential .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The methoxy group in this compound likely increases electron density at the pyridine ring compared to bromo or fluoro analogs, altering its reactivity in nucleophilic aromatic substitution .

Spectroscopic and Computational Data

While direct data for this compound are unavailable, insights can be drawn from related compounds:

- IR Spectroscopy : Nitrile stretches (C≡N) typically appear near 2240–2260 cm⁻¹, as observed in 6-bromo-3-pyridineacetonitrile . Methoxy groups exhibit C-O stretches at ~1250 cm⁻¹.

- NMR : In analogs like methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate, methoxy protons resonate at δ 3.8–4.0 ppm (¹H), while pyridine protons show deshielding (δ 7.5–8.5 ppm) .

- DFT Studies: Chromene-based nitriles exhibit non-planar geometries with HOMO/LUMO orbitals localized on aromatic systems, suggesting similar behavior in pyridine nitriles .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile?

Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives. For example, a related compound, (6-methoxypyridin-3-yl)methanamine, is synthesized via nucleophilic substitution or coupling reactions using acetonitrile as a solvent . Key steps include:

- Precursor selection : Start with 6-methoxy-5-methylpyridine derivatives.

- Cyano group introduction : Use Knoevenagel condensation or nucleophilic cyanation with reagents like NaCN or TMSCN under inert conditions.

- Purification : Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from acetonitrile/water mixtures .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the nitrile group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Acetonitrile derivatives are classified as toxic (Category III) and may release HCN under extreme conditions .

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals from the methoxy (δ 3.8–4.0 ppm), methylpyridine (δ 2.3–2.5 ppm), and nitrile groups (no direct proton signal; confirm via IR) .

- Mass spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism or rotamers : For pyridine derivatives, dynamic NMR or variable-temperature studies can resolve overlapping signals .

- Impurity interference : Cross-validate with LC-MS to detect byproducts (e.g., hydrolysis products like carboxylic acids) .

- Crystallographic validation : Single-crystal X-ray diffraction (as in related pyridine-carbonitrile structures) provides unambiguous confirmation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Solvent selection : Dry acetonitrile or THF minimizes side reactions (e.g., hydrolysis) .

- Catalysis : Use Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization) .

- Temperature control : Maintain reactions at 25–60°C ; higher temperatures risk nitrile group decomposition .

- Workup optimization : Acid-base extraction (e.g., dilute HCl wash) removes unreacted amines or acids .

Q. How do substituent positions on the pyridine ring influence reactivity in downstream applications?

Methodological Answer:

- Steric effects : The 5-methyl group may hinder electrophilic substitution at adjacent positions, directing reactions to the 4-position.

- Electronic effects : The 6-methoxy group acts as an electron donor, activating the pyridine ring for nucleophilic attacks. Computational modeling (DFT) can predict reactive sites .

- Case study : In analogues like 2-(2-Methoxy-5-nitrophenyl)acetonitrile, nitration occurs para to the methoxy group due to directing effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound in solution?

Methodological Answer:

- Degradation studies : Conduct accelerated stability tests (40°C/75% RH for 1 month) with HPLC monitoring. Acetonitrile solutions are prone to hydrolysis; adding molecular sieves or stabilizing agents (e.g., BHT) extends shelf life .

- pH dependence : Stability decreases in acidic/basic conditions. Buffered solutions (pH 6–7) are optimal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.